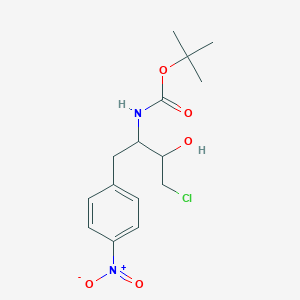![molecular formula C18H27N5O2 B15113061 2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B15113061.png)
2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a pyrimidinyl group, a piperidinyl group, and a morpholinyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:
Formation of the pyrimidinyl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidinyl group: This is typically achieved through nucleophilic substitution reactions.
Attachment of the cyclopropyl group: This step often involves cyclopropanation reactions.
Incorporation of the morpholinyl group: This is usually done through amination reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-{4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one include:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share structural similarities and are also investigated for their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have similar pyrimidine-based structures and are studied for their potential as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H27N5O2/c24-18(22-9-11-25-12-10-22)13-21-7-4-16(5-8-21)23(15-1-2-15)17-3-6-19-14-20-17/h3,6,14-16H,1-2,4-5,7-13H2 |
InChI Key |
KYEWFKUXAIGHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2CCN(CC2)CC(=O)N3CCOCC3)C4=NC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B15112978.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B15112983.png)
![2-Methyl-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B15112998.png)
![1-Methyl-4-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B15113003.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B15113014.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15113025.png)
![4-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B15113027.png)

![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B15113040.png)
![methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15113044.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15113052.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B15113060.png)
![2-(2-Chlorophenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15113074.png)

